molecular formula C23H23N5O3 B11611232 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11611232
M. Wt: 417.5 g/mol
InChI Key: AIIWPZONBQWKQX-UHFFFAOYSA-N
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Description

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, a piperidine moiety, and a triazatricyclo framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, typically starting with the preparation of the furan-2-ylmethyl precursor. This precursor is then subjected to a series of reactions, including imination, cyclization, and carbonylation, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazatricyclo framework play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with furan and piperidine moieties Compared to these compounds, 7-[(Furan-2-yl)methyl]-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific arrangement of functional groups and the presence of the triazatricyclo framework

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H23N5O3/c1-15-7-5-11-27-20(15)25-21-18(23(27)30)13-17(22(29)26-9-3-2-4-10-26)19(24)28(21)14-16-8-6-12-31-16/h5-8,11-13,24H,2-4,9-10,14H2,1H3

InChI Key

AIIWPZONBQWKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)N5CCCCC5

Origin of Product

United States

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